molecular formula C15H25NO5 B5243659 2-[2-[2-(2,6-Dimethoxyphenoxy)ethoxy]ethyl-methylamino]ethanol

2-[2-[2-(2,6-Dimethoxyphenoxy)ethoxy]ethyl-methylamino]ethanol

Cat. No.: B5243659
M. Wt: 299.36 g/mol
InChI Key: KFWDLSFCELILPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[2-(2,6-Dimethoxyphenoxy)ethoxy]ethyl-methylamino]ethanol typically involves the reaction of dimethylamine with ethylene oxide . This reaction produces a stream rich in the desired compound, which then needs to be further purified . The reaction conditions generally involve maintaining a controlled temperature and pressure to ensure the efficient formation of the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous reaction of dimethylamine and ethylene oxide in a reactor, followed by purification steps such as distillation and crystallization to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

2-[2-[2-(2,6-Dimethoxyphenoxy)ethoxy]ethyl-methylamino]ethanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Produces corresponding carboxylic acids or ketones.

    Reduction: Produces corresponding alcohols or amines.

    Substitution: Produces various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-[2-[2-(2,6-Dimethoxyphenoxy)ethoxy]ethyl-methylamino]ethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-[2-(2,6-Dimethoxyphenoxy)ethoxy]ethyl-methylamino]ethanol involves its interaction with molecular targets such as enzymes and receptors. The compound’s tertiary amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing various biochemical pathways . The ether and hydroxyl functionalities also contribute to its reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-[2-(2,6-Dimethoxyphenoxy)ethoxy]ethyl-methylamino]ethanol is unique due to the presence of the 2,6-dimethoxyphenoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s solubility and reactivity, making it suitable for specialized applications in various fields .

Properties

IUPAC Name

2-[2-[2-(2,6-dimethoxyphenoxy)ethoxy]ethyl-methylamino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO5/c1-16(7-9-17)8-10-20-11-12-21-15-13(18-2)5-4-6-14(15)19-3/h4-6,17H,7-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFWDLSFCELILPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)CCOCCOC1=C(C=CC=C1OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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